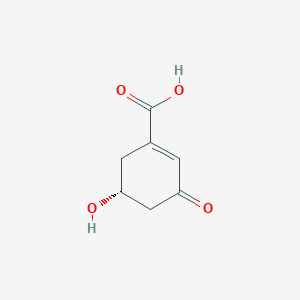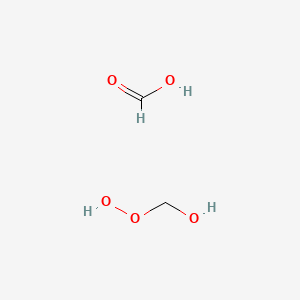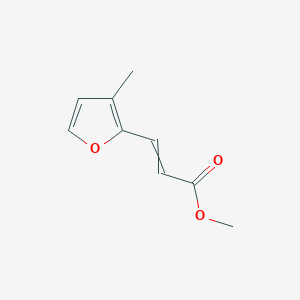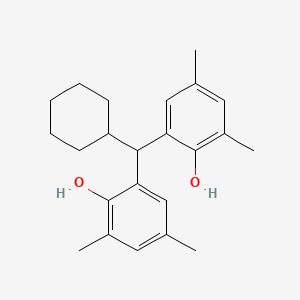![molecular formula C24H9AlF18 B14252433 Tris[3,5-bis(trifluoromethyl)phenyl]alumane CAS No. 237079-55-9](/img/structure/B14252433.png)
Tris[3,5-bis(trifluoromethyl)phenyl]alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is a compound that belongs to the class of organoaluminum compounds. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to an aluminum atom. This compound is known for its strong Lewis acidity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]alumane typically involves the reaction of aluminum trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
AlCl3+3LiC6H3(CF3)2→Al(C6H3(CF3)2)3+3LiCl
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted organoaluminum compounds.
Applications De Recherche Scientifique
Tris[3,5-bis(trifluoromethyl)phenyl]alumane has several scientific research applications, including:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tris[3,5-bis(trifluoromethyl)phenyl]alumane involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]borane
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Tris[3,5-bis(trifluoromethyl)phenyl]silane
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is unique due to its strong Lewis acidity and the presence of trifluoromethyl groups, which enhance its reactivity and stability
Propriétés
Numéro CAS |
237079-55-9 |
|---|---|
Formule moléculaire |
C24H9AlF18 |
Poids moléculaire |
666.3 g/mol |
Nom IUPAC |
tris[3,5-bis(trifluoromethyl)phenyl]alumane |
InChI |
InChI=1S/3C8H3F6.Al/c3*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h3*2-4H; |
Clé InChI |
RXOKKZBVQOZILW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)[Al](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


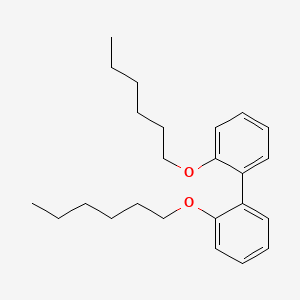
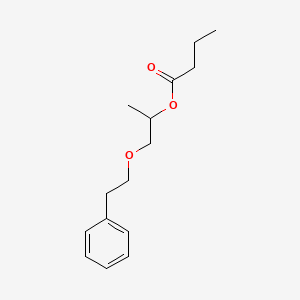
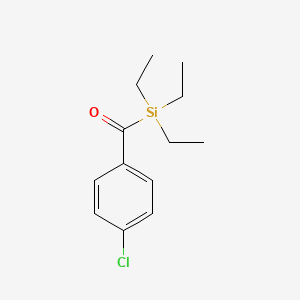

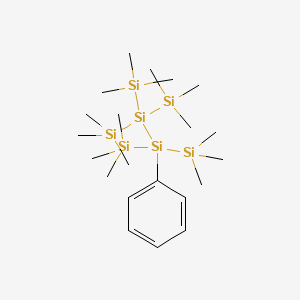
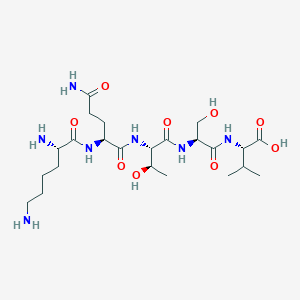
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
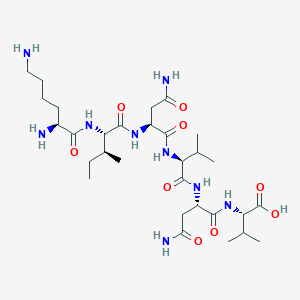
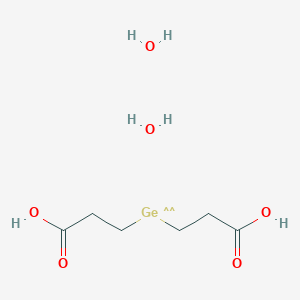
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
